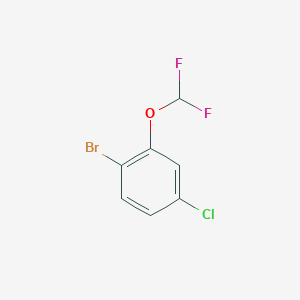

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Description

Properties

IUPAC Name |

1-bromo-4-chloro-2-(difluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF2O/c8-5-2-1-4(9)3-6(5)12-7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJBFVAQNOQRMEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Bromo-4-chloro-2-(difluoromethoxy)benzene chemical properties

An In-depth Technical Guide: 1-Bromo-4-chloro-2-(difluoromethoxy)benzene: A Versatile Building Block for Advanced Chemical Synthesis

For distribution to: Researchers, scientists, and drug development professionals.

Executive Summary

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a strategically-functionalized aromatic compound that serves as a high-value intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a difluoromethoxy group and two distinct halogen atoms (bromine and chlorine), offers chemists a platform for sequential and site-selective modifications. The presence of the difluoromethoxy moiety is particularly significant in medicinal chemistry, where it can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, and key reactivity patterns of this compound, with a focus on its application in modern drug discovery and agrochemical development.

Molecular Identity and Physicochemical Properties

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic ether. The strategic placement of its functional groups dictates its chemical behavior, particularly in metal-catalyzed cross-coupling reactions.

Caption: Molecular structure of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 4-Bromo-1-chloro-2-(difluoromethoxy)benzene | J&K Scientific[3] |

| CAS Number | 1000575-20-1 | J&K Scientific[3] |

| Molecular Formula | C₇H₄BrClF₂O | J&K Scientific[3] |

| Molecular Weight | 257.46 g/mol | PubChem[4] |

| PubChem CID | 26599243 | J&K Scientific[3] |

| InChIKey | NGPWNGKVKQXTBJ-UHFFFAOYSA-N | J&K Scientific[3] |

| SMILES | C1=CC(=C(C=C1Br)OC(F)F)Cl | J&K Scientific[3] |

| Physical State | Liquid (predicted) | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

The Strategic Importance of the Difluoromethoxy Group

The difluoromethoxy (-OCHF₂) group is a powerful tool in modern medicinal chemistry. It is often employed as a bioisostere for hydroxyl (-OH) or methoxy (-OCH₃) groups to fine-tune the pharmacokinetic profile of a molecule.

-

Metabolic Stability: The strong C-F bonds in the -OCHF₂ group are resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes. This can significantly increase the metabolic stability and in vivo half-life of a drug candidate.

-

Lipophilicity: Fluorine is highly electronegative yet the -OCHF₂ group is more lipophilic than a hydroxyl or even a methoxy group. This property can enhance a molecule's ability to cross cell membranes, improving its absorption and distribution (ADME properties).[2]

-

Receptor Binding: The -OCHF₂ group can act as a lipophilic hydrogen bond donor, a unique interaction that can alter and potentially improve binding affinity to biological targets. Its distinct electronic properties modify the acidity of nearby protons and the electron density of the aromatic ring, influencing molecular interactions.

Plausible Synthesis Pathway

While specific manufacturing protocols for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene are proprietary, a chemically sound approach involves the O-difluoromethylation of the corresponding phenol precursor, 2-bromo-5-chlorophenol. Modern methods often utilize difluorocarbene (:CF₂) as the reactive intermediate. Fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, is an excellent source for difluorocarbene.[5]

Caption: Proposed workflow for the synthesis of the title compound.

Exemplary Laboratory Protocol: O-Difluoromethylation

This protocol is based on established methods for the conversion of phenols to difluoromethoxyarenes.[5]

-

Setup: Equip a three-necked round-bottom flask with a magnetic stir bar, a thermometer, a gas inlet tube, and a condenser connected to an exhaust bubbler. Maintain the system under an inert atmosphere (e.g., Nitrogen).

-

Charge Reagents: To the flask, add 2-bromo-5-chlorophenol (1.0 eq), a suitable base such as potassium hydroxide (KOH, 3-4 eq), and a solvent system like a mixture of DMF and water.

-

Reaction: While stirring vigorously, bubble fluoroform (CHF₃) gas through the solution at a controlled rate. The reaction is typically maintained at a moderate temperature (e.g., 50-70 °C). The base deprotonates the phenol to the more nucleophilic phenoxide, which then traps the in situ-generated difluorocarbene.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Dilute with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Reactivity and Synthetic Utility

The primary synthetic value of this compound lies in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond, allowing for selective functionalization.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[6] For 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, this reaction can be performed selectively at the C-Br position.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Exemplary Protocol: Selective Suzuki-Miyaura Coupling

-

Setup: In an oven-dried Schlenk flask under an inert atmosphere, combine 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water.

-

Reaction: Heat the mixture with stirring (e.g., 80-110 °C) for several hours. The base is crucial as it facilitates the transmetalation step by forming a more reactive boronate species.[7]

-

Workup and Purification: After cooling, perform a standard aqueous workup, extract the product, and purify by column chromatography to yield the 4-chloro-2-(difluoromethoxy)-functionalized biphenyl or styrene derivative, leaving the C-Cl bond available for subsequent transformations.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation in the synthesis of pharmaceuticals.[8] Similar to the Suzuki coupling, this reaction can be directed to the more reactive C-Br bond.

Exemplary Protocol: Selective Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a vial or flask with 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq), the desired amine (1.1-1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).[9][10]

-

Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.

-

Reaction: Seal the vessel and heat the mixture (e.g., 90-120 °C) until the starting material is consumed. The choice of ligand is critical and often requires screening to achieve optimal results.[8]

-

Workup and Purification: Cool the reaction, quench carefully with water, and extract the product into an organic solvent. Purification via column chromatography will yield the corresponding N-aryl amine.

Predictive Spectroscopic Analysis

While experimental spectra for this specific molecule are not widely published, its key NMR features can be predicted based on its structure and data from close analogs like 1-bromo-4-chloro-2-(difluoromethyl)benzene.[11]

Table 2: Predicted NMR Spectral Features

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Coupling Constant (J) | Notes |

|---|---|---|---|---|

| ¹H NMR | ~7.5 - 7.8 | m | - | Three distinct signals expected for the aromatic protons. |

| ~6.5 - 7.5 | t | JH-F ≈ 72-76 Hz | Characteristic triplet for the proton of the -OCHF₂ group. | |

| ¹⁹F NMR | ~ -80 to -90 | d | JF-H ≈ 72-76 Hz | A single doublet for the two equivalent fluorine atoms coupled to the methoxy proton. |

| ¹³C NMR | ~110 - 140 | - | - | Multiple signals for the aromatic carbons. |

| | ~115 | t | JC-F ≈ 240-250 Hz | A characteristic triplet for the carbon of the -OCHF₂ group due to one-bond coupling with the two fluorine atoms. |

Safety and Handling

Based on safety data for structurally related compounds like 1-bromo-4-chloro-2-fluorobenzene, appropriate precautions are necessary.[12][13][14]

-

Hazard Classification (Predicted): Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[12]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[15]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[13][15]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a highly valuable and versatile building block for organic synthesis. Its key attributes—the bioisosteric -OCHF₂ group and the differentially reactive C-Br and C-Cl bonds—provide a robust platform for the construction of complex molecular architectures. For researchers in drug discovery and agrochemical development, this intermediate offers a reliable pathway to novel compounds with potentially enhanced biological and pharmacokinetic properties. Understanding its reactivity is essential for leveraging its full synthetic potential.

References

-

Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications. (n.d.). Autech Industry Co., Limited. [Link]

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF. (n.d.). PubChem. [Link]

-

1-bromo-2-chloro-4-(difluoromethyl)benzene. (n.d.). AMERICAN ELEMENTS. [Link]

-

1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O. (n.d.). PubChem. [Link]

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. (n.d.). JMU Scholarly Commons. [Link]

-

4-Bromo-1-chloro-2-(difluoromethoxy)benzene | 1000575-20-1. (n.d.). J&K Scientific. [Link]

- Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene. (n.d.).

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. [Link]

-

Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... (n.d.). ResearchGate. [Link]

-

Use of Fluoroform as a Source of Difluorocarbene in the Synthesis of Difluoromethoxy- and Difluorothiomethoxyarenes. (2013). ACS Publications. [Link]

-

Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]

- The synthetic method of 2,4 difluoro benzene methanamines. (n.d.).

-

SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

-

(Difluoromethoxy)benzene. (n.d.). PubChem. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme Connect. [Link]

-

1-Bromo-4-chloro-2-fluoro-5-methoxy-benzene: Your Key Intermediate in Chemical Synthesis. (2026). Autech Industry Co., Limited. [Link]

-

C−F bond activation enables synthesis of aryl difluoromethyl bicyclopentanes as benzophenone-type bioisosteres. (n.d.). NIH National Center for Biotechnology Information. [Link]

-

The Suzuki Reaction. (n.d.). Myers Group, Harvard University. [Link]

-

Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ) (CDCl , 300 MHz). 3. (n.d.). ResearchGate. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv. [Link]

-

Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. (2021). YouTube. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. jk-sci.com [jk-sci.com]

- 4. 1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O | CID 621035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. real.mtak.hu [real.mtak.hu]

- 10. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 1-Bromo-4-chloro-2-(difluoromethyl)benzene | 1261859-82-8 | Benchchem [benchchem.com]

- 12. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

- 15. orgchemboulder.com [orgchemboulder.com]

Technical Guide: Spectral Profiling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

[1]

Executive Summary

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS: 1056942-37-0) represents a critical halogenated scaffold in medicinal chemistry and agrochemical synthesis. The simultaneous presence of bromine, chlorine, and a difluoromethoxy (

This guide provides a definitive analysis of the compound's spectral signature. Unlike standard alkyl-aryl ethers, the difluoromethoxy group introduces complex spin-spin coupling patterns in NMR (

Molecular Identity & Physicochemical Context[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 1-Bromo-4-chloro-2-(difluoromethoxy)benzene |

| CAS Number | 1056942-37-0 |

| Molecular Formula | |

| Molecular Weight | 257.46 g/mol |

| Appearance | Colorless to pale yellow liquid (typical) |

| Key Functional Group | Difluoromethoxy ( |

Synthesis & Impurity Profile

Understanding the synthetic origin is crucial for interpreting spectral impurities. The compound is typically synthesized via the difluoromethylation of 2-bromo-5-chlorophenol .

Synthesis Pathway (Graphviz)

Figure 1: Common synthetic route via difluoromethylation. Note that residual phenol is the most common spectral impurity.

Comprehensive Spectral Analysis

The spectral validation of this compound relies heavily on the characteristic coupling of the difluoromethoxy group.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy[5][8][9][10][11][12]

1.

NMR (Proton)

The defining feature is the triplet arising from the single proton on the difluoromethoxy group coupling with the two fluorine atoms.

-

Solvent:

(Recommended for baseline resolution) -

Key Signal (

):-

Chemical Shift (

): -

Multiplicity: Triplet (

). -

Coupling Constant (

): -

Diagnostic Value: This large coupling constant is unmistakable. If this signal appears as a singlet, the difluoromethylation failed (likely just a methoxy or impurities).

-

-

Aromatic Region (

ppm): The 1,2,4-substitution pattern creates a specific splitting system:-

H-3 (ortho to

, meta to Cl): -

H-5 (ortho to Cl, meta to Br):

ppm. Doublet of doublets ( -

H-6 (ortho to Br):

ppm. Doublet (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

-

2.

NMR (Fluorine)

This is the cleanest method for purity assessment.

-

Signal: Doublet (

). -

Chemical Shift (

): -

Coupling Constant (

): Matches the -

Interpretation: A single clean doublet confirms the mono-difluoromethoxy species. Multiple fluorine signals indicate poly-fluorinated side products.

3.

NMR (Carbon)

-

Carbon:

-

Shift:

ppm. -

Multiplicity: Triplet (

). -

Coupling Constant (

): -

Note: This signal is often low intensity due to splitting and lack of NOE enhancement.

-

B. Mass Spectrometry (MS)

The presence of both Bromine and Chlorine creates a distinct isotopic fingerprint.

-

Ionization: EI (Electron Impact) or ESI+ (if ionizable).

-

Molecular Ion (

): 256 (base), 258, 260. -

Isotopic Pattern (Br + Cl):

-

M (256):

-

M+2 (258): (

) and ( -

M+4 (260):

— Lower intensity. -

Fragmentation: Loss of

(M-51) is a common pathway.

-

C. Infrared Spectroscopy (FT-IR)

-

C-F Stretch: Strong bands in the

region. -

C-H Stretch (Difluoromethyl): Weak, distinct band

. -

Absence of O-H: Crucial for confirming full conversion of the phenol precursor (no broad band at

).

Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition

Objective: Obtain high-resolution spectra to quantify the

-

Solvent Selection: Use

(99.8% D) + 0.03% TMS. DMSO- -

Concentration: Dissolve 10-15 mg of sample in 0.6 mL solvent.

-

Acquisition Parameters (

):-

Spectral Width: -2 to 14 ppm.

-

Relaxation Delay (

): -

Scans: 16 (minimum).

-

-

Acquisition Parameters (

):-

Run un-decoupled first to observe the doublet.

-

Run proton-decoupled to collapse the doublet into a singlet for signal-to-noise improvement if needed.

-

Protocol 2: GC-MS Purity Check

Objective: Verify isotopic pattern and absence of isomers.

-

Column: Rtx-5MS or DB-5 (30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at 1.0 mL/min.

-

Temperature Program:

-

Hold 50°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 5 min.

-

-

Detection: MS Scan range 50-350 amu.

-

Validation: Check for the M, M+2, M+4 cluster at 256/258/260 m/z.

Spectral Assignment Logic (Decision Tree)

Use this logic flow to interpret the

Figure 2: Logic flow for confirming the difluoromethoxy moiety via proton NMR.

References

-

Hu, J., et al. (2018). Difluoromethylation of Phenols. Chemical Reviews.

- Provides mechanistic insight into the introduction of the OCF2H group and expected yields.

-

Reich, H. J. (2024). Bordwell pKa Table & NMR Data Collection. University of Wisconsin-Madison.

- Authoritative source for substituent effects on aromatic ring chemical shifts (Additivity Rules).

-

National Institute of Standards and Technology (NIST) . Mass Spectral Library (2023).

- Reference for isotopic abundance patterns of Bromine and Chlorine compounds.

-

Sigma-Aldrich . Product Specification: 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

- Verification of physical properties and commercial availability standards.

1-Bromo-4-chloro-2-(difluoromethoxy)benzene IR spectroscopy

An In-Depth Technical Guide to the Infrared Spectroscopic Analysis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Authored by: A Senior Application Scientist

Abstract

Introduction to the Molecule and Method

The Compound of Interest: 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

1-Bromo-4-chloro-2-(difluoromethoxy)benzene belongs to a class of highly functionalized aromatic compounds. The presence of multiple halogen atoms (Br, Cl, F) and an ether linkage imparts unique electronic and steric properties, making it a valuable building block in organic synthesis. Specifically, the difluoromethoxy (-OCHF₂) group is a bioisostere for other functional groups and can enhance metabolic stability and lipophilicity in drug candidates. Given its complex substitution pattern, unambiguous structural confirmation is paramount.

The Power of Infrared Spectroscopy

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. When a molecule absorbs infrared radiation, its bonds stretch, bend, and vibrate at specific frequencies corresponding to the energy of the absorbed light. The resulting IR spectrum is a unique molecular "fingerprint," providing crucial information about the functional groups present. For a multi-substituted molecule like 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, IR spectroscopy serves as a rapid, non-destructive method to verify its synthesis and purity.

Theoretical Prediction of the IR Spectrum

A predictive analysis is essential for interpreting the spectrum of a novel compound. The overall spectrum arises from the superposition of the vibrational modes of its individual components.

Molecular Structure and Key Vibrational Units

The molecule can be deconstructed into four key units, each with characteristic vibrational frequencies: the 1,2,4-trisubstituted benzene ring, the C-Br bond, the C-Cl bond, and the difluoromethoxy group.

Predicted Vibrational Frequencies

The expected absorption bands are summarized below. The causality behind these predictions is rooted in the mass of the atoms and the strength of the bonds connecting them (Hooke's Law). Heavier atoms (like Br) and weaker bonds result in lower frequency vibrations, while lighter atoms (H) and stronger/multiple bonds (C=C, C-F) lead to higher frequency vibrations.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Rationale & Authoritative Grounding |

| C-H Stretch (Aromatic) | Benzene Ring | 3100 - 3000 | Medium to Weak | The C(sp²)-H bonds on the aromatic ring are stronger than C(sp³)-H bonds, causing them to absorb just above 3000 cm⁻¹.[1] |

| C-H Stretch (Aliphatic) | -OCHF₂ | ~3000 - 2980 | Weak | This single C-H bond stretch in the difluoromethoxy group may be weak and potentially obscured by the aromatic C-H stretches. |

| C=C Stretch (Aromatic) | Benzene Ring | ~1600, ~1570, ~1475 | Medium to Strong | These are characteristic in-ring stretching vibrations of the benzene core. The presence of substituents often results in multiple distinct peaks in this region.[2] |

| C-O-C Asymmetric Stretch | Aryl Ether (-O-CHF₂) | 1300 - 1200 | Strong | Phenyl alkyl ethers typically show a very strong absorption band in this region corresponding to the asymmetric Ar-O-C stretch.[3][4][5] |

| C-F Stretches | -OCHF₂ | 1150 - 1050 | Very Strong | C-F bonds are highly polar, leading to intense IR absorptions. The two fluorine atoms will result in strong, likely broad, absorption bands in this region.[6] |

| C-O-C Symmetric Stretch | Aryl Ether (-O-CHF₂) | 1070 - 1020 | Medium to Strong | The corresponding symmetric stretch for a phenyl alkyl ether is expected in this range.[7] |

| C-H Out-of-Plane Bend | Benzene Ring | 900 - 800 | Strong | The 1,2,4-trisubstitution pattern gives rise to characteristic C-H "wagging" vibrations. This is a key diagnostic feature for the substitution pattern. |

| C-Cl Stretch | Aryl Halide | 800 - 600 | Medium to Strong | The C-Cl bond stretch is found in the upper fingerprint region. Its exact position is influenced by the overall electronic environment of the ring.[6] |

| C-Br Stretch | Aryl Halide | 600 - 500 | Medium to Strong | Due to the higher mass of bromine compared to chlorine, the C-Br stretching vibration occurs at a lower frequency.[6] |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol is designed as a self-validating system to ensure data integrity and reproducibility.

Instrumentation and Sample Preparation

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.

-

Sampling Technique: For a liquid sample, the Attenuated Total Reflectance (ATR) method is ideal. It requires minimal sample preparation and is highly reproducible. A diamond or zinc selenide (ZnSe) ATR crystal is recommended. If the compound is a solid, a small amount can be placed directly on the ATR crystal.

-

Environment: The spectrometer should be purged with dry nitrogen or dry air to minimize interference from atmospheric water vapor (broad bands around 3400 cm⁻¹ and sharp rotational lines around 1600 cm⁻¹) and carbon dioxide (sharp doublet around 2360 cm⁻¹).

Step-by-Step Data Acquisition Workflow

The following workflow ensures the collection of a clean, interpretable spectrum.

Data Processing and Validation

-

Background Subtraction: The instrument software automatically subtracts the background spectrum (Step 3) from the sample spectrum (Step 5). This is a critical self-validating step that removes signals from the instrument and atmosphere.

-

ATR Correction: If using ATR, apply the software's ATR correction algorithm. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

-

Baseline Correction: Ensure the baseline of the spectrum is flat and at ~100% transmittance (or 0 absorbance). A sloping baseline can indicate sample contamination or poor crystal contact.

-

Signal-to-Noise Ratio: Co-adding multiple scans (e.g., 32 or 64) improves the signal-to-noise ratio, ensuring that weak peaks are real and not just instrumental noise.

Guided Spectral Interpretation

A systematic approach to interpreting the obtained spectrum is crucial.

-

Region 1: The C-H Stretching Region (3200-2800 cm⁻¹)

-

Look for medium-to-weak peaks just above 3000 cm⁻¹. Their presence confirms the aromatic C-H bonds. The absence of strong, broad bands centered around 3300 cm⁻¹ confirms the lack of O-H or N-H groups.

-

-

Region 2: The Aromatic Overtones and Double Bonds (2000-1400 cm⁻¹)

-

The region from 2000-1650 cm⁻¹ may contain weak "overtone" bands that can also be indicative of the benzene substitution pattern.

-

The primary focus should be on the sharp, medium-to-strong absorptions between 1600 cm⁻¹ and 1450 cm⁻¹, which are definitive evidence of the aromatic ring's C=C stretching vibrations.[2]

-

-

Region 3: The Fingerprint Region (< 1400 cm⁻¹)

-

This region is complex but contains the most diagnostic information.

-

Dominant Features: Expect this region to be dominated by two sets of very strong peaks. The first, a sharp and intense band between 1300-1200 cm⁻¹, is the Ar-O-C stretch.[4][5] The second, an intense and likely broad set of absorptions between 1150-1050 cm⁻¹, will be due to the C-F stretches.[6] The sheer intensity of these ether and fluoride bands is a key signature of the difluoromethoxy group.

-

Halogen Confirmation: Identify the C-Cl stretch (800-600 cm⁻¹) and the C-Br stretch (600-500 cm⁻¹). These bands confirm the presence of the other two halogens on the ring.

-

Substitution Pattern: A strong peak in the 900-800 cm⁻¹ range will likely correspond to the out-of-plane C-H bending, confirming the 1,2,4-trisubstitution.

-

Conclusion

The infrared spectrum of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is predicted to be complex yet highly characteristic. The key identifying features are the aromatic C=C and C-H vibrations, coupled with a series of exceptionally strong bands in the fingerprint region. The most prominent of these will be the C-O and C-F stretching vibrations originating from the difluoromethoxy group. Lower-frequency absorptions corresponding to C-Cl and C-Br stretches provide further confirmation of the structure. By following the rigorous experimental and interpretive framework outlined in this guide, researchers can confidently use FTIR spectroscopy to verify the identity and purity of this and other similarly complex molecules, ensuring the integrity of their research and development efforts.

References

- Vertex AI Search. (n.d.). Exploring 1-Bromo-4-(difluoromethoxy)benzene: Properties and Applications.

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved February 2, 2026, from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved February 2, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved February 2, 2026, from [Link]

-

Oreate AI Blog. (2026, January 21). Decoding the Benzene Ring: Insights From IR Spectroscopy. Retrieved February 2, 2026, from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved February 2, 2026, from [Link]

-

quimicaorganica.org. (n.d.). IR spectrum: Ethers. Retrieved February 2, 2026, from [Link]

-

ChemistryTalk. (n.d.). Ether Infrared spectra. Retrieved February 2, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Decoding the Benzene Ring: Insights From IR Spectroscopy - Oreate AI Blog [oreateai.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

Technical Guide: Stability, Storage, and Handling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

Executive Summary

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a high-value halogenated aryl ether intermediate, frequently utilized in the synthesis of kinase inhibitors and agrochemical actives. Its structural integrity is defined by three distinct functional groups: a reactive aryl bromide, a stable aryl chloride, and a lipophilic difluoromethoxy ether.

While the difluoromethoxy moiety confers metabolic stability, the aryl bromide functionality renders the molecule susceptible to photolytic dehalogenation and metal-catalyzed coupling if mishandled. Optimal storage requires a dark, inert environment at 2–8°C . This guide details the physicochemical rationale and validated protocols for maintaining >99.5% purity.

Physicochemical Profile & Functional Analysis

To understand the storage requirements, we must first deconstruct the molecule's reactivity profile based on its functional groups.

| Feature | Chemical Moiety | Stability Concern | Criticality |

| Leaving Group 1 | Aryl Bromide (C-Br) | High . Susceptible to homolytic cleavage by UV/Vis light (bond energy ~68 kcal/mol). | 🔴 Critical |

| Leaving Group 2 | Aryl Chloride (C-Cl) | Low . Stronger bond (~95 kcal/mol); generally stable under storage conditions. | 🟢 Stable |

| Ether Motif | Difluoromethoxy (-OCHF₂) | Moderate . Chemically robust but lipophilic. Enhances membrane permeability.[1] Stable to oxidation but sensitive to extreme pH. | 🟡 Monitor |

| Core | Benzene Ring | Stable . | 🟢 Stable |

Physical State: Typically a low-melting solid or viscous liquid (isomer-dependent). Solubility: Highly lipophilic (LogP > 3.5); soluble in DCM, THF, Ethyl Acetate; insoluble in water.

Stability Mechanisms & Degradation Pathways

Photolytic Dehalogenation (The Primary Threat)

The most significant risk to 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is exposure to UV/blue light. The Carbon-Bromine (C-Br) bond is relatively weak. Upon photon absorption, the molecule undergoes homolytic fission , generating a highly reactive aryl radical.

-

Mechanism: Light (

< 400 nm) -

Consequence: The aryl radical abstracts hydrogen from solvent or moisture, leading to the formation of the des-bromo impurity (1-chloro-3-(difluoromethoxy)benzene), effectively destroying the synthetic handle required for downstream coupling.

Hydrolysis and pH Sensitivity

The difluoromethoxy group (-OCHF₂) is significantly more stable than a standard methoxy group regarding oxidation, but it can degrade under strongly acidic conditions via acid-catalyzed hydrolysis, releasing difluoromethyl radicals or formaldehyde equivalents.

Thermal Decomposition

While the aryl chloride and ether linkages are thermally stable, the C-Br bond sensitizes the molecule to elevated temperatures (>40°C), particularly in the presence of trace transition metals (Fe, Cu) which can catalyze degradation.

Visualization: Photolytic Degradation Pathway

The following diagram illustrates the cascade effect of light exposure on the molecule.

Figure 1: Mechanism of photolytic dehalogenation triggered by light exposure, leading to des-bromo impurities.

Storage & Handling Protocols

To mitigate the risks identified above, the following "Self-Validating" storage system is recommended.

Primary Containment (The Vessel)

-

Material: Type I Borosilicate Glass (Amber).

-

Why: Amber glass blocks UV wavelengths <450nm. Borosilicate prevents alkali leaching (sodium/potassium) which could destabilize the halo-ether.

-

-

Closure: Teflon (PTFE)-lined screw cap.

-

Why: PTFE is chemically inert and prevents the lipophilic compound from absorbing into standard rubber or polyethylene liners.

-

Atmospheric Control (The Headspace)

-

Gas: Argon (Preferred) or Nitrogen (Acceptable).

-

Why: Argon is heavier than air and forms a "blanket" over the substance, effectively displacing oxygen and moisture. Nitrogen is lighter and can diffuse out more easily over long periods.

-

-

Protocol: Flush headspace for 15–30 seconds before sealing.

Temperature Zoning

-

Short-Term (< 1 Month): 2°C to 8°C (Refrigerated).

-

Long-Term (> 1 Month): -20°C (Freezer).

-

Note: Allow container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold chemical.

-

Visualization: Storage Workflow

Figure 2: Standard Operating Procedure (SOP) for the receipt, aliquoting, and long-term storage.

Quality Control & Analytics

Trust in your reagents is paramount. The following analytical methods are recommended to verify stability.

HPLC Method (Purity)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile (MeCN).

-

-

Gradient: 50% B to 95% B over 10 minutes. (High organic start due to lipophilicity).

-

Detection: UV at 254 nm (Aromatic ring) and 220 nm.

-

Pass Criteria: >98.0% Area under curve (AUC).

GC-MS (Identity & Volatiles)

-

Utility: Excellent for detecting the des-bromo impurity (which will elute significantly earlier/lower boiling point) and verifying the halogen isotope pattern.

-

Pattern Check: Look for the characteristic M+ and M+2 peaks.

-

Bromine (79/81) gives a 1:1 ratio.

-

Chlorine (35/37) gives a 3:1 ratio.

-

Combined Br+Cl pattern is distinct and confirms the core structure.

-

Safety & Toxicology (EHS)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Perform all transfers in a fume hood. The lipophilic nature of the difluoromethoxy group implies potential for rapid dermal absorption. Double-gloving (Nitrile) is recommended.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for 1-Bromo-4-chloro-2-fluorobenzene (Structural Analog). Retrieved from [Link]

-

Majek, M., et al. (2015). Application of Visible-to-UV Photon Upconversion to Photoredox Catalysis: The Activation of Aryl Bromides.[5] Chemistry - A European Journal.[5] Retrieved from [Link]

-

Fier, P.S. & Hartwig, J.F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. The Hartwig Group, UC Berkeley. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. 1-Bromo-3,4-difluorobenzene | 348-61-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemistryviews.org [chemistryviews.org]

Navigating the Uncharted: A Technical Guide to the Safe Handling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the compilation of this guide, a comprehensive, publicly available Safety Data Sheet (SDS) for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is not available. The following safety and handling protocols have been synthesized from data on structurally analogous compounds. This guide is intended to provide a robust framework for risk assessment and safe handling, but it is imperative that all laboratory work is preceded by a thorough, site-specific risk assessment and, where possible, consultation with a qualified safety professional.

Introduction: Understanding the Hazard Profile

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound, a class of molecules frequently utilized as intermediates in organic synthesis, particularly in the pharmaceutical and agrochemical industries. The presence of bromine, chlorine, and a difluoromethoxy group on a benzene ring suggests a compound with potential for reactivity and biological activity. While specific toxicological data is unavailable, the structural motifs point towards potential hazards including skin, eye, and respiratory irritation.[1][2][3][4][5] Harmful effects if swallowed or inhaled are also plausible based on related structures.[4][6]

The causality behind these anticipated hazards lies in the electrophilic nature of the halogenated benzene ring and the potential for the difluoromethoxy group to influence metabolic pathways. Therefore, a cautious and well-documented approach to handling is paramount.

Hazard Identification and Classification: A Synthesized Approach

Based on the GHS classifications of structurally similar compounds, a presumptive hazard profile for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be established. This is a crucial step in a self-validating safety system, where potential risks are proactively identified and mitigated.

Anticipated GHS Hazard Statements:

It is also prudent to consider it as a potential environmental hazard, and therefore, releases into the environment should be avoided.[2]

Physical and Chemical Properties of Analogous Compounds:

| Property | 1-Bromo-4-(difluoromethoxy)benzene[8] | 1-bromo-2-chloro-4-(difluoromethyl)benzene[9] | 1-Bromo-4-chlorobenzene[6] |

| Molecular Formula | C7H5BrF2O | C7H4BrClF2 | C6H4BrCl |

| Molecular Weight | 223.015 g/mol | 241.46 g/mol | 191.45 g/mol |

| Appearance | Colorless, transparent liquid | Liquid | White solid |

| Boiling Point | 205.4±30.0 °C at 760 mmHg | Not available | 196 °C / 384.8 °F |

| Flash Point | 92.6±8.8 °C | Not available | > 100 °C / > 212 °F |

| Density | 1.6±0.1 g/cm³ | Not available | 1.651 g/cm³ |

This data suggests that 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is likely to be a liquid or a low-melting solid at room temperature with a relatively high boiling point and flash point.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The core principle of safe handling is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Fume Hood: All handling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors or aerosols.[10]

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

-

Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[1] Their proximity is a critical component of emergency preparedness.

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment. The following provides a baseline recommendation:

-

Eye and Face Protection: Chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 are mandatory.[1] A face shield should be worn in situations with a higher risk of splashes.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile, neoprene) must be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[2]

-

Lab Coat: A flame-resistant lab coat should be worn and kept fastened.

-

Protective Clothing: For larger quantities or procedures with a higher risk of exposure, additional protective clothing may be necessary.[1]

-

-

Respiratory Protection: If engineering controls are insufficient to maintain exposure below acceptable levels, or during emergency situations, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.[1]

PPE Donning and Doffing Protocol:

Caption: Correct sequence for donning and doffing PPE to minimize contamination.

Handling and Storage: Ensuring Chemical Stability and Integrity

Proper handling and storage are critical to prevent accidents and maintain the purity of the compound.

Safe Handling Practices

-

Avoid Contact: Do not get in eyes, on skin, or on clothing.[11]

-

Avoid Inhalation: Avoid breathing vapors or mists.[11]

-

Use in a Well-Ventilated Area: All work should be performed in a chemical fume hood.[1]

-

Grounding and Bonding: For transfers of larger quantities, take precautionary measures against static discharges.[11]

-

Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking.[2][6]

Storage Requirements

-

Location: Store in a cool, dry, and well-ventilated area away from incompatible substances.[1][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[11]

Emergency Procedures: A Proactive and Validating Response System

A well-rehearsed emergency plan is a cornerstone of a safe laboratory environment.

First-Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[2][3]

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3][12]

-

Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3][12][13]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention immediately.[2][10]

Emergency Response Workflow:

Caption: A logical flow for responding to an exposure event.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][13]

-

Specific Hazards: Hazardous combustion products may include carbon monoxide, carbon dioxide, hydrogen halides, and hydrogen chloride gas.[6]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE. Ensure adequate ventilation.[2]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2]

-

Methods for Cleaning Up: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.[11]

Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations. Contact a licensed professional waste disposal service to dispose of this material.

Conclusion: A Commitment to a Culture of Safety

The safe handling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene, like any chemical, relies on a foundation of knowledge, preparedness, and a commitment to a culture of safety. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is the responsibility of every researcher and scientist to apply these principles diligently, to question the unknown, and to prioritize safety above all else. A self-validating system of protocols, regular training, and open communication is the most effective way to manage the inherent risks of working with novel chemical entities.

References

-

Material Safety Data Sheet - 1-Bromo-2,5-Dichloro-3-Fluorobenzene, 98%. Cole-Parmer.[Link]

-

1-bromo-2-chloro-4-(difluoromethyl)benzene. American Elements.[Link]

-

1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993. PubChem.[Link]

-

1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O | CID 621035. PubChem.[Link]

-

1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275. PubChem.[Link]

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. cdhfinechemical.com [cdhfinechemical.com]

- 3. fishersci.com [fishersci.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 1-Bromo-4-chloro-2-fluorobenzene | C6H3BrClF | CID 137275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1-Bromo-4-[chloro(difluoro)methoxy]benzene | C7H4BrClF2O | CID 621035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. americanelements.com [americanelements.com]

- 10. chemicea.com [chemicea.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 1-Bromo-4-fluorobenzene | C6H4BrF | CID 9993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

A Comprehensive Technical Guide to 1-Bromo-4-chloro-2-(difluoromethoxy)benzene for Advanced Research

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the chemical compound 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. As a Senior Application Scientist, the following information is synthesized to provide not just a collection of data, but a logical and practical framework for understanding and utilizing this specialized reagent in a research and development setting.

Introduction: Strategic Value in Medicinal Chemistry

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS No. 1056942-37-0) is a halogenated aromatic ether. Its structure is of significant interest to medicinal chemists and drug discovery professionals. The presence of distinct halogen substituents (bromine and chlorine) at specific positions, combined with a difluoromethoxy group, offers a versatile scaffold for the synthesis of novel pharmaceutical intermediates.

The difluoromethoxy group is a recognized bioisostere for hydroxyl or thiol groups, and its incorporation into drug candidates can enhance metabolic stability, improve lipophilicity, and modulate pKa, thereby positively influencing the pharmacokinetic and pharmacodynamic profiles of a molecule. The bromine atom provides a reactive handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), which are fundamental in the construction of complex molecular architectures. The chlorine atom further influences the electronic properties of the benzene ring and can serve as an additional site for chemical modification or as a key binding element in a protein-ligand interaction.

Identification and Procurement of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

The availability of this compound is limited to specialized chemical suppliers. Due to its specific substitution pattern, it is considered a specialty chemical rather than a commodity. Researchers should exercise due diligence in qualifying suppliers to ensure the purity and batch-to-batch consistency necessary for reproducible experimental results.

| Supplier | CAS Number | Additional Information |

| Sigma-Aldrich | 1056942-37-0 | Listed as a product from Bide Pharmatech.[1] |

| Boroncore | 1056942-37-0 | Listed under product code BC019707.[2] |

| CymitQuimica | 1056942-37-0 | Provides pricing for gram-scale quantities.[3] |

| BLDpharm | 1056942-37-0 | Listed as a related product to other halogenated benzene derivatives.[4] |

| Arctom | 1056942-37-0 | Listed under catalog number BD-A274545.[5] |

Procurement and Quality Control Workflow:

The following diagram outlines a recommended workflow for the procurement and quality control of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Caption: Recommended workflow for procurement and in-house quality control.

Physicochemical and Safety Data

Detailed experimental data for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is not extensively published. The following table provides key identifiers and predicted or inferred properties based on its structure and data from analogous compounds.

| Property | Value | Source/Comment |

| CAS Number | 1056942-37-0 | [2][3][4][5][6] |

| Molecular Formula | C₇H₄BrClF₂O | Calculated |

| Molecular Weight | 259.46 g/mol | Calculated |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Inferred from similar halogenated aromatics. |

| Boiling Point | Not determined. | Expected to be >200°C at atmospheric pressure. |

| Density | Not determined. | Expected to be >1.6 g/cm³. |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, THF, ethyl acetate). | Inferred from structural properties. |

Safety and Handling:

-

Harmful if swallowed or inhaled.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses with side-shields or chemical goggles.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated fume hood. If handling large quantities or if there is a risk of aerosolization, a respirator with an appropriate cartridge may be necessary.

Synthetic Considerations

The synthesis of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene is not widely detailed in the scientific literature. However, analysis of supplier information indicates that it is a downstream product of 2-Bromo-5-chlorophenol (CAS 13659-23-9).[7] A plausible synthetic route would, therefore, involve the difluoromethylation of the phenolic hydroxyl group.

Proposed Synthetic Protocol:

This protocol is a generalized procedure based on established methods for the difluoromethylation of phenols. It should be optimized for this specific substrate.

Step 1: Deprotonation of 2-Bromo-5-chlorophenol

-

To a solution of 2-Bromo-5-chlorophenol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) at room temperature, add a strong base such as sodium hydride (NaH, ~1.2 eq) portion-wise.

-

Stir the mixture at room temperature for 30-60 minutes, or until the cessation of hydrogen gas evolution, to form the corresponding sodium phenoxide.

Step 2: Difluoromethylation

-

Cool the reaction mixture to a temperature appropriate for the chosen difluoromethylating agent.

-

Introduce a difluoromethylating agent, such as chlorodifluoromethane (Freon-22) gas or a more modern reagent like sodium chlorodifluoroacetate, under controlled conditions.

-

Allow the reaction to warm to room temperature and stir for several hours or until completion, as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction carefully with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Caption: Plausible synthetic pathway from 2-Bromo-5-chlorophenol.

Applications in Drug Discovery and Development

While specific applications of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene are not yet prominent in the literature, its structural motifs suggest significant potential as a building block in the synthesis of novel therapeutic agents. The strategic placement of the reactive bromine handle, the modulating chlorine atom, and the beneficial difluoromethoxy group makes it a valuable starting material for creating libraries of compounds for screening against various biological targets.

Its utility is anticipated in areas where halogenated and fluorinated aromatics have proven beneficial, such as in the development of:

-

Kinase inhibitors: The benzene scaffold can be elaborated to target the ATP-binding sites of various kinases.

-

GPCR modulators: The compound can serve as a core for building ligands that interact with G-protein coupled receptors.

-

Ion channel blockers: The electronic and steric properties of the molecule can be tailored to interact with specific ion channels.

The presence of the bromine atom is key to its utility, allowing for its use in a variety of palladium-catalyzed cross-coupling reactions to introduce further complexity and diversity into the molecular structure.

References

- 1-Bromo-4-chloro-2-(difluoromethoxy)benzene; CAS Number: 1056942-37-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/bidepharm/bdph9bcd160b]

- 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS 1056942-37-0). ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB01511218.htm]

- 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. Boroncore. [URL: https://www.boroncore.com/cas-1056942-37-0-1-bromo-4-chloro-2-difluoromethoxy-benzene.html]

- 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. CymitQuimica. [URL: https://www.cymitquimica.com/base/producto/1056942-37-0]

- 2-Bromo-5-chlorophenol. LookChem. [URL: https://www.lookchem.com/cas-136/13659-23-9.html]

- 1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene. BLDpharm. [URL: https://www.bldpharm.com/products/1417567-82-8.html]

- 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. Arctom. [URL: https://www.arctomsci.com/products/BD-A274545/cas-1056942-37-0]

- 1-BROMO-4-CHLORO-2-(DIFLUOROMETHOXY)BENZENE CAS:1056942-37-0. ChemBuyersGuide.com. [URL: https://www.chembuyersguide.com/products/1-BROMO-4-CHLORO-2-%28DIFLUOROMETHOXY%29BENZENE-CAS%3A1056942-37-0-1011504-74.html]

- CAS 1056942-37-0. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/search/1056942-37-0?focus=products&page=1&perpage=30&sort=relevance&term=1056942-37-0&type=cas_number]

Sources

- 1. CAS 1056942-37-0 | Sigma-Aldrich [sigmaaldrich.com]

- 2. 1056942-37-0 | 1-Bromo-4-chloro-2-(difluoromethoxy)benzene | Boroncore [boroncore.com]

- 3. 1-Bromo-4-chloro-2-(difluoromethoxy)benzene | CymitQuimica [cymitquimica.com]

- 4. 1417567-82-8|1-Bromo-5-chloro-2-(difluoromethoxy)-3-fluoro-benzene|BLD Pharm [bldpharm.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 1-Bromo-4-chloro-2-(difluoromethoxy)benzene | 1056942-37-0 [chemicalbook.com]

- 7. Cas 13659-23-9,2-Bromo-5-chlorophenol | lookchem [lookchem.com]

Theoretical Insights into 1-Bromo-4-chloro-2-(difluoromethoxy)benzene: A Computational and Spectroscopic Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-chloro-2-(difluoromethoxy)benzene is a halogenated aromatic compound with potential applications in the synthesis of novel agrochemicals and pharmaceuticals. The presence of bromine, chlorine, and a difluoromethoxy group on the benzene ring imparts unique electronic and steric properties, making it an intriguing candidate for further investigation. This technical guide provides an in-depth analysis of the theoretical and spectroscopic characteristics of this molecule, offering valuable insights for researchers working with this and similar chemical entities. While specific synthetic protocols and direct applications for this exact molecule are not extensively documented in publicly available literature, this guide will also explore plausible synthetic strategies and potential areas of application based on the chemistry of analogous compounds.

Molecular Structure and Computational Analysis

The structural and electronic properties of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene can be elucidated through computational chemistry, primarily using Density Functional Theory (DFT). These theoretical calculations provide a foundational understanding of the molecule's geometry, reactivity, and spectroscopic behavior.

Computational Methodology

A common and effective approach for these calculations involves geometry optimization using the B3LYP functional with a 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules of this size. The workflow for such a computational analysis is outlined below.

Caption: A generalized workflow for the computational analysis of organic molecules.

Optimized Geometry

The optimized molecular structure of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene reveals key bond lengths and angles that influence its chemical behavior.

Caption: A simplified retrosynthetic analysis for 1-Bromo-4-chloro-2-(difluoromethoxy)benzene.

Potential Applications

The specific applications of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene are not yet defined in the literature. However, the structural motifs present in the molecule suggest potential utility in several areas of research and development:

-

Agrochemicals: Many modern herbicides, fungicides, and insecticides contain halogenated and fluorinated aromatic rings. The unique combination of substituents in this molecule could lead to novel bioactive compounds.

-

Pharmaceuticals: The incorporation of fluorine, particularly difluoroalkyl groups, is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. [1]This compound could serve as a valuable building block for the synthesis of new therapeutic agents.

-

Materials Science: Halogenated aromatic compounds can be used as precursors for polymers and other advanced materials with specific electronic or physical properties.

Conclusion

This technical guide has provided a comprehensive theoretical and spectroscopic overview of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. The computational data, including the optimized geometry and electronic properties, offer a solid foundation for understanding its reactivity. The detailed analysis of its NMR, IR, and MS spectra provides the necessary tools for its experimental identification and characterization. While specific synthetic routes and applications are yet to be widely reported, the information presented here, based on the analysis of its structural features and comparison with related compounds, should serve as a valuable resource for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science. Further experimental investigation into the synthesis and biological activity of this molecule is warranted to fully explore its potential.

References

-

Hu, J. et al. (2025). Defluorinative functionalization approach led by difluoromethyl anion chemistry. Nature Communications. [Link]

-

McLafferty, F. W. (1959). Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry, 31(1), 82-87. [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. [Link]

Sources

Methodological & Application

Technical Guide: Utilizing 1-Bromo-4-chloro-2-(difluoromethoxy)benzene in Pharmaceutical Synthesis

Executive Summary

This application note details the strategic utility and handling of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS: 115437-08-6 / Analogues) as a high-value building block in drug discovery.

In modern medicinal chemistry, this scaffold offers a dual advantage:

-

Structural Versatility: The orthogonal reactivity of the bromine and chlorine substituents allows for precise, sequential functionalization (e.g., Suzuki-Miyaura coupling followed by Buchwald-Hartwig amination).

-

Bioisosteric Optimization: The difluoromethoxy (

) group acts as a lipophilic bioisostere of the methoxy group, significantly improving metabolic stability by blocking oxidative

This guide provides validated protocols for the synthesis of this core unit and its subsequent chemoselective functionalization.

Structural Rationale & Medicinal Chemistry Utility[1][2][3][4][5]

The Difluoromethoxy Advantage

The

-

Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the group resistant to Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for methoxy groups.

-

Lipophilicity Modulation: The fluorine atoms lower the electron density of the oxygen, reducing its hydrogen bond acceptor capability.[1] This often results in improved membrane permeability compared to the parent phenol or methoxy analog.

-

Conformational Bias: The

group often adopts an orthogonal conformation relative to the aromatic ring, potentially accessing unique binding pockets.

Orthogonal Reactivity Logic

The presence of both Bromine (C1) and Chlorine (C4) creates a hierarchy of reactivity. Palladium-catalyzed oxidative addition occurs preferentially at the C-Br bond due to its lower bond dissociation energy compared to C-Cl.

Figure 1: Chemoselective workflow exploiting bond dissociation energy differences between Aryl-Br and Aryl-Cl.

Preparation of the Core Block

While often commercially available, de novo synthesis is frequently required to access specific substitution patterns. The modern, safety-optimized protocol utilizes Sodium Chlorodifluoroacetate rather than gaseous chlorodifluoromethane (Freon 22).

Protocol A: -Difluoromethylation of 2-Bromo-5-chlorophenol

Objective: Synthesize 1-Bromo-4-chloro-2-(difluoromethoxy)benzene. Scale: 10 mmol basis.

Reagents:

-

2-Bromo-5-chlorophenol (1.0 equiv)

-

Sodium chlorodifluoroacetate (

) (2.5 equiv) -

Potassium Carbonate (

) (2.0 equiv) -

Solvent: DMF/Water (10:1 v/v)

Procedure:

-

Setup: Charge a round-bottom flask with 2-Bromo-5-chlorophenol (2.07 g, 10 mmol) and

(2.76 g, 20 mmol). -

Solvation: Add DMF (20 mL) and Water (2 mL). Stir at room temperature for 15 minutes to generate the phenoxide anion.

-

Reagent Addition: Add Sodium chlorodifluoroacetate (3.81 g, 25 mmol) in a single portion.

-

Reaction: Heat the mixture to 95–100°C under an inert atmosphere (

or Ar).-

Mechanistic Note: At this temperature, the salt decarboxylates to generate difluorocarbene (

) in situ, which is immediately trapped by the phenoxide.

-

-

Monitoring: Monitor by TLC or LC-MS. Reaction is typically complete within 2–4 hours.

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (

mL). Wash combined organics with brine, dry over -

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Safety Note: The generation of carbene releases

Chemoselective Functionalization Protocols

The following protocol demonstrates the selective engagement of the Bromine atom while leaving the Chlorine atom intact for later steps.

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Couple an aryl boronic acid to the C1-Br position without affecting the C4-Cl.

Reagents:

-

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 equiv)

-

Aryl Boronic Acid (

) (1.1 equiv) -

Catalyst:

(3–5 mol%)-

Why: This bidentate ligand prevents rapid oxidative addition to the chloride, unlike electron-rich monophosphines (e.g.,

).

-

-

Base:

(2.0 equiv) or -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

-

Degassing (Critical): In a reaction vial, combine the aryl bromide, boronic acid, and base. Evacuate and backfill with Argon (

). Add degassed solvents. -

Catalyst Addition: Add the Palladium catalyst quickly under a positive stream of Argon.

-

Thermal Control: Heat to 60–75°C .

-

Caution: Do not exceed 80°C. Higher temperatures increase the risk of oxidative addition to the C-Cl bond or "scrambling."

-

-

Monitoring: Monitor via HPLC/UPLC. Look for the disappearance of the starting bromide. The chlorinated product should remain stable.[2]

-

Workup: Filter through a Celite pad, dilute with EtOAc, wash with water, and concentrate.

Data Summary: Reaction Screening for Selectivity

| Catalyst System | Temp (°C) | Conversion (Br) | Selectivity (Br:Cl product) | Notes |

| Pd(dppf)Cl2 / Cs2CO3 | 70 | >98% | >99:1 | Recommended Standard |

| Pd(PPh3)4 / Na2CO3 | 80 | 95% | 90:10 | Some dechlorination observed |

| Pd(OAc)2 / SPhos | 100 | 100% | 60:40 | SPhos activates Cl; avoid here |

| Pd2(dba)3 / XPhos | 100 | 100% | 50:50 | Non-selective; activates both |

Analytical Quality Control

Verifying the integrity of the difluoromethoxy group is essential, as it can be sensitive to extremely strong Lewis acids.

NMR Characteristics

-

NMR: The

-

Chemical Shift (

): 6.50 ppm (typical range 6.3 – 6.9 ppm). -

Coupling Constant (

): Large coupling, typically 73–76 Hz .

-

-

NMR: Appears as a doublet (coupled to the single proton).

-

Chemical Shift:

ppm.

-

Stability Checks[1]

-

Acid Stability: Stable to dilute HCl and TFA (room temp).

-

Base Stability: Stable to standard Suzuki bases (

, -

Instability: Avoid extremely strong organolithiums (e.g., t-BuLi) without cryogenic control (-78°C), as

-elimination of the difluoromethyl group can occur.

References

-

Synthesis via Sodium Chlorodifluoroacetate

-

Medicinal Chemistry Properties

-

Chemoselective Coupling

-

Littke, A. F., & Fu, G. C. (2002).[4] Palladium-catalyzed coupling reactions of aryl chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Foundational work on distinguishing Cl vs Br reactivity).

-

Application Note:

-

Sources

Application Notes and Protocols: Strategic Functionalization of 1-Bromo-4-chloro-2-(difluoromethoxy)benzene

An in-depth guide to the functionalization of 1-bromo-4-chloro-2-(difluoromethoxy)benzene, offering detailed application notes and protocols for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

1-Bromo-4-chloro-2-(difluoromethoxy)benzene (CAS No. 1000575-20-1) is a highly versatile and valuable building block in modern synthetic chemistry.[1] Its utility is anchored in its unique substitution pattern: two distinct halogen atoms (bromine and chlorine) offering orthogonal reactivity, and the difluoromethoxy (-OCHF₂) group, a key pharmacophore in medicinal chemistry. This guide provides a detailed exploration of its functionalization, focusing on robust and reproducible protocols for common and high-value transformations.

The -OCHF₂ group is often employed as a bioisostere for methoxy (-OCH₃) or hydroxyl (-OH) groups. Its strong electron-withdrawing nature and increased lipophilicity can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of this group makes the parent molecule an attractive starting point for the synthesis of novel active pharmaceutical ingredients (APIs).[2]

The primary advantage of this reagent lies in the differential reactivity of the C-Br and C-Cl bonds. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the C1 position while leaving the C4-chloro substituent intact for subsequent transformations. This two-stage functionalization capacity is a cornerstone of its synthetic utility.

Caption: Strategic functionalization pathways for 1-bromo-4-chloro-2-(difluoromethoxy)benzene.

Palladium-Catalyzed Cross-Coupling Reactions at the C-Br Bond

Palladium-catalyzed reactions are the most common methods for functionalizing this substrate, leveraging the higher reactivity of the aryl bromide.

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[3][4][5] It is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

2.1.1 Mechanistic Insights and Rationale The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[5][6] The presence of a base is crucial for activating the organoboron species for transmetalation. The choice of catalyst, ligand, and base is critical for achieving high yields. For electron-deficient aryl bromides like the topic substrate, standard catalysts such as Pd(PPh₃)₄ or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand are effective.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

2.1.2 Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

-

Materials:

-

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

-

Phenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add 1-bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add the catalyst, Pd(PPh₃)₄ (0.03 eq).

-

Add a 4:1 mixture of 1,4-dioxane and water (to achieve a ~0.2 M concentration of the aryl bromide).

-

Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

-

2.1.3 Data Summary and Optimization Parameters

| Parameter | Recommended | Rationale / Notes |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice. For more challenging couplings, pre-catalysts with advanced ligands may be needed. |

| Ligand | PPh₃, SPhos, XPhos | Triphenylphosphine is standard. Buchwald ligands (SPhos, XPhos) can improve efficiency and substrate scope. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is stronger and can be beneficial for less reactive substrates. |

| Solvent System | Dioxane/H₂O, Toluene/H₂O | A biphasic system is typical to dissolve both the organic substrate and the inorganic base. |

| Temperature | 80-110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |

| Typical Yield | 75-95% | Yields are highly dependent on the purity of reagents and strict adherence to inert atmosphere techniques. |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by coupling an amine with an aryl halide.[7][8] This reaction has become a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[9][10]

2.2.1 Mechanistic Insights and Ligand Selection Similar to the Suzuki coupling, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form an amido complex, and reductive elimination.[10] The choice of a bulky, electron-rich phosphine ligand is critical to facilitate the reductive elimination step, which is often rate-limiting. Ligands such as XPhos, RuPhos, or BINAP are commonly employed. The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause side reactions. Sodium tert-butoxide (NaOtBu) is a frequent choice.

2.2.2 Protocol: Buchwald-Hartwig Amination with Morpholine

-

Materials:

-

1-Bromo-4-chloro-2-(difluoromethoxy)benzene

-

Morpholine

-

Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

In a glovebox or under a strong flow of argon, add Pd₂(dba)₃ (0.015 eq), XPhos (0.03 eq), and NaOtBu (1.4 eq) to a dry Schlenk tube.

-

Add anhydrous toluene, followed by 1-bromo-4-chloro-2-(difluoromethoxy)benzene (1.0 eq) and morpholine (1.2 eq).

-

Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

-

Monitor the reaction by LC-MS or GC-MS. Reactions are typically complete in 6-24 hours.

-

After cooling, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired arylamine.

-

2.2.3 Data Summary and Optimization Parameters

| Parameter | Recommended | Rationale / Notes |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts that form the active Pd(0) species in situ. |

| Ligand | XPhos, RuPhos, BINAP | Bulky, electron-rich phosphine ligands are essential for promoting the reductive elimination of the C-N bond.[9] |